1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole

xanthine oxidase inhibition hyperuricemia gout

Secure the asymmetric 3,4′-Hbpt isomer to unlock bent coordination geometries (helical 1D chains, 2D sheets) inaccessible to symmetric 4,4′-Hbpt or 3,3′-Hbpt. This regioisomer is the direct precursor to the XOR inhibitor topiroxostat; the 3-pyridyl vector is critical for modulating potency and CYP3A4 liability. We offer research-grade purity (≥98%) with full analytical characterization for drug discovery SAR studies and luminescent materials R&D. Ensure your comparative positional isomer library studies and pharmaceutical impurity profiling are scientifically valid—choose the verified 3,4′-isomer.

Molecular Formula C12H9N5
Molecular Weight 223.23 g/mol
CAS No. 36770-51-1
Cat. No. B12118500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole
CAS36770-51-1
Molecular FormulaC12H9N5
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NNC(=N2)C3=CC=NC=C3
InChIInChI=1S/C12H9N5/c1-2-10(8-14-5-1)12-15-11(16-17-12)9-3-6-13-7-4-9/h1-8H,(H,15,16,17)
InChIKeyWIHUWTSKKGOEGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (CAS 36770-51-1) Procurement-Relevant Chemical Profile


1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (commonly abbreviated 3,4′-Hbpt or 3,4′-bpt) is a 3,5-dipyridyl-1,2,4-triazole isomer in which the two pyridyl rings are attached at the 3- and 4-positions of pyridine, respectively. This asymmetric substitution pattern distinguishes it from the symmetric 3,5-di(4-pyridyl) (4,4′-Hbpt) and 3,5-di(3-pyridyl) (3,3′-Hbpt) congeners. The compound has been disclosed as a key intermediate in Merck’s pioneering xanthine oxidase inhibitor patent family [1] and has more recently gained attention as a versatile N-donor bridging ligand for luminescent coordination polymers [2]. Its CAS registry number is 36770-51-1, molecular formula C₁₂H₉N₅, and molecular weight 223.23 g·mol⁻¹.

Why 1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole Cannot Be Replaced by Other Dipyridyltriazole Isomers


The 3,5-dipyridyl-1,2,4-triazole scaffold exists as several regioisomers that differ only in the position of the nitrogen atom on each pyridine ring. Despite this seemingly minor structural variation, the pyridyl substitution pattern dictates both the pharmacological target profile and the coordination geometry accessible to metal ions [1]. In anticonvulsant screening, 4-pyridyl substitution delivered markedly enhanced activity compared to 2-pyridyl or simple aryl analogs [2]. In xanthine oxidase inhibition, the 4-pyridyl group at the 5-position of the triazole is strongly preferred, yet the 3-position tolerates variations—including a 3-pyridyl moiety—that modulate potency, CYP3A4 liability, and pharmacokinetics [1][3]. For materials applications, the bent geometry of the asymmetric 3,4′-Hbpt ligand gives rise to helical 1D chains and 2D sheet architectures that are inaccessible to the linear symmetric isomers, directly impacting luminescence tunability and thermal stability [4]. Therefore, generic replacement with any other dipyridyltriazole isomer results in altered pharmacodynamics, different network topology, or both, and is not scientifically justifiable without direct experimental re-validation.

Quantitative Differentiation Evidence for 1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole Against Closest Analogs


Xanthine Oxidase Inhibitory Potency: 3,4′-Hbpt vs. Symmetric 3,5-Di(4-pyridyl) Isomer (PPT)

In the Merck patent that established 3,5-disubstituted-1,2,4-triazoles as anti-gout agents, 3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole is explicitly exemplified as a formulated active ingredient in a compressed tablet (500 mg per unit), demonstrating its suitability for solid oral dosage development [1]. The symmetric analog 3,5-di(4-pyridyl)-1,2,4-triazole (PPT) was characterized as one of the most active competitive xanthine oxidase inhibitors in the series with an inhibition constant Ki < 1 × 10⁻⁷ M [2]. While a direct IC₅₀ value for the 3,4′-isomer is not publicly reported in peer-reviewed literature, the SAR framework of the FYX-051 (topiroxostat) discovery program indicates that 5-(4-pyridyl) substitution is essential for high XOR affinity and that the 3-position pyridyl regioisomer significantly influences CYP3A4 inhibitory activity and rat oral pharmacokinetics [3].

xanthine oxidase inhibition hyperuricemia gout

Coordination Polymer Topology: Bent 3,4′-Hbpt Ligand Generates Helical 1D Chains vs. Linear Isomers

Reaction of 3,4′-Hbpt with ZnCl₂ or ZnBr₂ in DMF yields isostructural 1D coordination polymers [Zn(3,4-Hbpt)Cl₂] and [Zn(3,4-Hbpt)Br₂], both of which crystallize as helical chains constructed by the bent 3,4-Hbpt ligands bridging zinc(II) centers [1]. In contrast, the linear symmetric 4,4′-Hbpt isomer produces a 1D zigzag achiral chain under analogous conditions [2], and the 2,4′-Hbpt isomer yields a 0D mononuclear Zn(II) complex that only forms a hydrogen-bonded 1D pattern [3].

coordination polymer helical chain crystal engineering

Luminescence Tunability: UV-to-Visible Emission Tuning in 3,4′-Hbpt Zn(II) Polymers

The Zn(II) coordination polymers based on 3,4′-Hbpt exhibit excitation-wavelength-dependent photoluminescence originating from ligand π–π* transitions and exciton emission, with ultraviolet-to-visible tunable emission observed for two of the three complexes [1]. The 1D helical [Zn(3,4-Hbpt)Cl₂] complex shows a maximum emission wavelength (λₑₘ) that shifts from ~385 nm (UV) to ~460 nm (visible blue) upon changing the excitation wavelength from 300 nm to 370 nm [1]. By comparison, the 4,4′-Hbpt Zn(II) complexes typically exhibit a single, non-tunable emission band centered around 410–430 nm [2].

photoluminescence tunable emission MOF

Thermal Stability: 3,4′-Hbpt Zn(II) Framework Decomposition Temperature vs. Isomeric Ligand Systems

Thermogravimetric analysis reveals that the [Zn(3,4-bpt)(OAc)] 2D coordination polymer (based on deprotonated 3,4′-bpt⁻) is stable up to approximately 400 °C before framework decomposition commences [1]. This thermal stability is comparable to or exceeds that of Co(II) coordination polymers built from the same 3,4′-Hbpt ligand, which remain stable up to ~283 °C [2]. In mixed-ligand positional isomer studies, the decomposition profiles of 3,4′-Hbpt frameworks are distinct from those of 3,3′-Hbpt and 4,4′-Hbpt analogs, reflecting the influence of the bent ligand geometry on framework robustness [3].

thermal stability TGA coordination polymer

Anticonvulsant Structure-Activity: Pyridyl Regioisomerism Drives Differential Anticonvulsant Potency and Toxicity

In the seminal 1988 structure-activity study by Kadaba, 1-aryl-5-pyridyl-1,2,3-triazoles and triazolines were evaluated in mouse maximal electroshock (MES) and subcutaneous metrazol (scMet) seizure models with rotorod neurotoxicity assessment [1]. The study established that replacement of a 5-aryl group with a 4-pyridyl group led to 'highly enhanced anticonvulsant activity' [1]. Critically, the SAR analysis using the Topliss scheme demonstrated a clear π + σ dependency for the 1-aryl-5-(4-pyridyl) series, whereas a steric effect (Eₛ) dominated in the 1-aryl-5-(3-pyridyl) series [1]. No significant activity was observed among 1-aryl-5-(2-pyridyl) triazolines [1]. This regioisomer-dependent pharmacological profile underscores that the pyridyl nitrogen position is not interchangeable.

anticonvulsant structure-activity relationship MES test

Patent-Exemplified Solid Dosage Formulation: 3,4′-Hbpt as a Directly Formulated Active Ingredient

U.S. Patent 3,963,731 explicitly teaches a compressed tablet formulation containing 500 mg of 3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole as the active ingredient, prepared by wet granulation with starch paste and compressed into tablets of 0.543 g total weight [1]. A parallel formulation using 3,5-di(4-pyridyl)-1,2,4-triazole is also described [1], indicating that both regioisomers were advanced to solid dosage development by Merck. However, the 3,4′-isomer offers a distinct regulatory and intellectual property position relative to the symmetric 4,4′-isomer.

pharmaceutical composition tablet formulation anti-gout

Procurement-Relevant Application Scenarios for 1H-3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole (CAS 36770-51-1)


Medicinal Chemistry: Lead Optimization of Non-Purine Xanthine Oxidase Inhibitors

The compound serves as a direct structural precursor to the clinically validated XOR inhibitor topiroxostat (FYX-051, IC₅₀ = 5.3 nM), with the 3-pyridyl group providing a vector for introducing the 2-cyano substituent that enhances potency and reduces CYP3A4 inhibition [1]. Procurement of the 3,4′-isomer is essential for SAR exploration of 3-position modifications while retaining the critical 5-(4-pyridyl) pharmacophore [2].

Materials Science: Synthesis of Helical Luminescent Coordination Polymers with Tunable Emission

As demonstrated by Gusev et al., the bent 3,4′-Hbpt ligand reacts with Zn(II) halides to form 1D helical chains and 2D sheets that exhibit excitation-wavelength-dependent photoluminescence from UV to visible [3]. The thermal robustness of these frameworks (stable to ~400 °C) enables their use in high-temperature optical devices [3].

Pharmaceutical Development: Solid Oral Dosage Formulation for Anti-Hyperuricemic Therapy

The Merck patent explicitly describes a 500 mg compressed tablet of 3-(3-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, providing a validated formulation precedent for organizations developing XOR inhibitor-based therapies for gout and hyperuricemia [2]. The compound can be procured as a reference standard for formulation development and impurity profiling.

Crystal Engineering: Positional Isomer Libraries for Topology-Property Relationship Studies

The 3,4′-Hbpt ligand, together with its 4,4′-Hbpt, 3,3′-Hbpt, and 2,4′-Hbpt isomers, constitutes a systematic positional isomer library where the pyridyl nitrogen position dictates coordination polymer topology (helical vs. zigzag vs. 0D), luminescence properties, and magnetic behavior [3][4]. Procurement of the pure 3,4′-isomer is critical for controlled comparative studies.

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